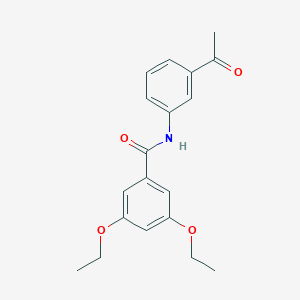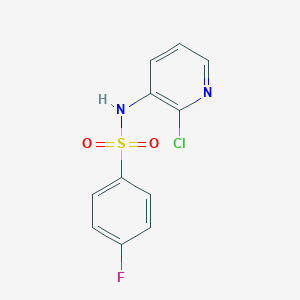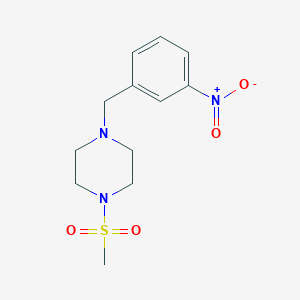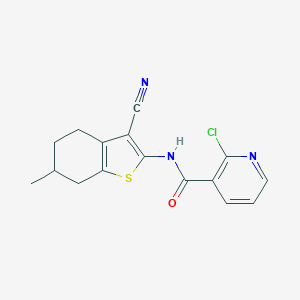
(1-hydroxy-5-nitro-1H-isoquinolin-2-yl)-phenylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-hydroxy-5-nitro-1H-isoquinolin-2-yl)-phenylmethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as HNIQ and has a molecular formula of C17H11N2O4.
Mechanism of Action
The mechanism of action of HNIQ is not yet fully understood. However, studies have shown that it exerts its effects by inhibiting the activity of certain enzymes that are essential for the growth and proliferation of cancer cells and bacteria.
Biochemical and Physiological Effects:
HNIQ has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis, inhibit cell proliferation, and reduce the production of reactive oxygen species (ROS) in cancer cells. In addition, it has been shown to inhibit the growth of certain bacterial strains and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using HNIQ in lab experiments is its high potency and selectivity towards cancer cells and bacteria. However, its low solubility in water and poor bioavailability limit its potential as a therapeutic agent.
Future Directions
There are several future directions that can be explored in the field of HNIQ research. Some of these include the development of novel synthetic routes to improve the yield and purity of the compound, the investigation of its potential as a drug delivery system, and the exploration of its applications in other fields such as materials science and catalysis.
Conclusion:
In conclusion, (1-hydroxy-5-nitro-1H-isoquinolin-2-yl)-phenylmethanone is a promising chemical compound that has shown potential in various fields of science. Its high potency and selectivity towards cancer cells and bacteria make it a valuable candidate for further research and development. However, its limitations in terms of solubility and bioavailability need to be addressed to fully realize its potential as a therapeutic agent.
Synthesis Methods
The synthesis of HNIQ can be achieved through the reaction of 2-nitrobenzaldehyde and isoquinolin-1-ol in the presence of a base. The resulting product is then treated with acid to obtain the final product.
Scientific Research Applications
HNIQ has been extensively studied for its potential applications in various fields of science. It has shown promising results in the field of medicinal chemistry, where it has demonstrated its efficacy as a potential drug candidate for the treatment of cancer, bacterial infections, and neurodegenerative disorders.
properties
Molecular Formula |
C16H12N2O4 |
|---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
(1-hydroxy-5-nitro-1H-isoquinolin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C16H12N2O4/c19-15(11-5-2-1-3-6-11)17-10-9-12-13(16(17)20)7-4-8-14(12)18(21)22/h1-10,16,20H |
InChI Key |
CFOUPVXWKHMKOE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC3=C(C2O)C=CC=C3[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC3=C(C2O)C=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B246066.png)

![6-Amino-1',3'-dimethyl-3-propyl-2,4-dihydrospiro(pyrano[2,3-c]pyrazole-4,4'-piperidine-5-carbonitrile](/img/structure/B246069.png)

![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-{4-nitrobenzoyl}piperazine](/img/structure/B246073.png)

![1,4-Bis[(4-ethoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B246079.png)


![1-[(4-Methoxyphenyl)sulfonyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B246085.png)
![(3,5-Dimethoxy-phenyl)-[4-(2-nitro-benzyl)-piperazin-1-yl]-methanone](/img/structure/B246087.png)
![(3,5-Dimethoxy-phenyl)-[4-(3-nitro-benzyl)-piperazin-1-yl]-methanone](/img/structure/B246088.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B246094.png)